molecular formula C21H18O5S B15149120 5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate

5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate

Cat. No.: B15149120
M. Wt: 382.4 g/mol
InChI Key: XZLDKFKIIHPSHZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group, a phenylcarbonyl group, and a methylbenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate typically involves the esterification of 5-Methoxy-2-(phenylcarbonyl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylcarbonyl group can be reduced to form a secondary alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-Methoxy-2-(phenylcarbonyl)benzoic acid.

    Reduction: Formation of 5-Methoxy-2-(phenylcarbonyl)phenylmethanol.

    Substitution: Formation of 5-Methoxy-2-(phenylcarbonyl)phenylamine or 5-Methoxy-2-(phenylcarbonyl)phenylthiol.

Scientific Research Applications

5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(phenylcarbonyl)phenyl acetate
  • 5-Methoxy-2-(phenylcarbonyl)phenyl benzoate
  • 5-Methoxy-2-(phenylcarbonyl)phenyl trifluoromethanesulfonate

Uniqueness

5-Methoxy-2-(phenylcarbonyl)phenyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H18O5S

Molecular Weight

382.4 g/mol

IUPAC Name

(2-benzoyl-5-methoxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C21H18O5S/c1-15-8-11-18(12-9-15)27(23,24)26-20-14-17(25-2)10-13-19(20)21(22)16-6-4-3-5-7-16/h3-14H,1-2H3

InChI Key

XZLDKFKIIHPSHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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